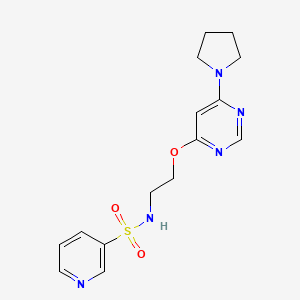
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide” is a complex organic compound that contains several functional groups and rings, including a pyrrolidine ring, a pyrimidine ring, and a pyridine ring . These structures are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a pyrrolidine ring (a five-membered ring with one nitrogen atom), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a pyridine ring (a six-membered ring with one nitrogen atom). These rings are likely to influence the compound’s physical and chemical properties, as well as its biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, including its functional groups and rings. For example, the presence of nitrogen in the pyrrolidine, pyrimidine, and pyridine rings is likely to make the compound a base, capable of accepting protons .科学的研究の応用
Antibacterial and Antitumor Applications
Research has identified the potential of sulfonamide derivatives, including structures similar to N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide, in serving as antibacterial and antitumor agents. For instance, Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, aiming to explore their use as antibacterial agents, with several compounds demonstrating significant activity (Azab, Youssef, & El-Bordany, 2013). Similarly, compounds synthesized by Hafez et al. (2017) containing sulfonamide structures have shown high activity against cancer cell lines and bacteria, highlighting the therapeutic potential of sulfonamides in treating various diseases (Hafez, Alsalamah, & El-Gazzar, 2017).
Chemical Synthesis and Reactivity
The synthesis and evaluation of sulfonamide-based compounds have been a focus of research due to their significant biological activities. Ghattas et al. (2014) outlined an efficient method for the synthesis of N-(2-(pyridin-2-yl)ethyl)sulfonamides, demonstrating the versatility of these compounds in chemical reactions and their potential applications in developing new pharmaceuticals (Ghattas, Carlin, Murkli, & Jacobs, 2014).
Molecular Docking and Anticancer Activity
The novel synthesis approaches have also paved the way for the exploration of sulfonamide derivatives in anticancer research. Liu et al. (2015) discussed the design of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines as nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis, showcasing the potential of these compounds in inhibiting tumor growth through multiple pathways (Liu et al., 2015).
Antimicrobial Properties
Sulfonamides have also been evaluated for their antimicrobial properties. Syamaiah et al. (2014) synthesized a new series of pyrrolyl sulfonamides and tested them for antimicrobial activity, finding that certain derivatives, especially those with chloro-substitutions, displayed excellent activity against pathogens like P. aeruginosa and P. chrysogenum, underscoring the role of sulfonamides in developing new antimicrobial agents (Syamaiah, Reddy, Padmavathi, & Padmaja, 2014).
作用機序
Target of Action
Compounds with a pyrrolidine ring, such as this one, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that derivatives of pyrrolidine can act as antagonists of various receptors and inhibit a wide range of enzymes .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that compounds with a pyrrolidine ring can have a broad spectrum of biological activities .
Action Environment
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
特性
IUPAC Name |
N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c21-24(22,13-4-3-5-16-11-13)19-6-9-23-15-10-14(17-12-18-15)20-7-1-2-8-20/h3-5,10-12,19H,1-2,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTVIGIIXKVVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
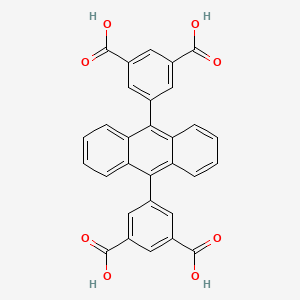
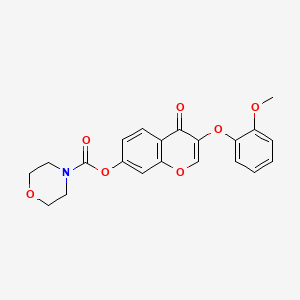
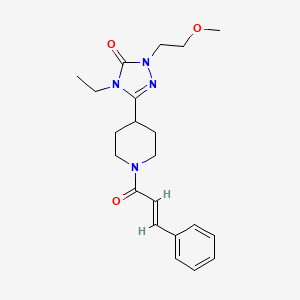

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2719335.png)
![Tert-butyl N-[[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2719336.png)
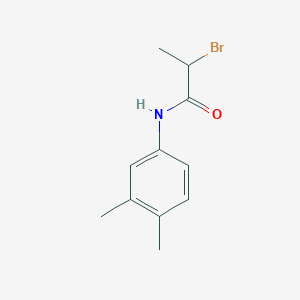
![2-(4-Chlorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2719338.png)
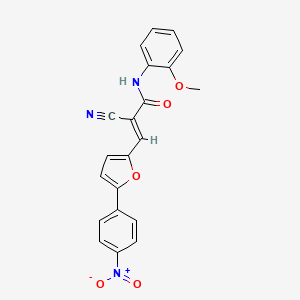
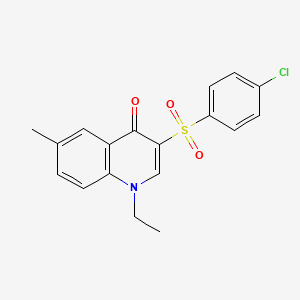
![1-(4-Fluorophenyl)-4-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2719342.png)


![2,4-dichloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2719347.png)
